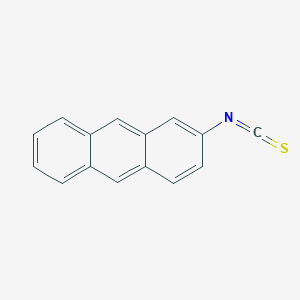

Anthracene-2-yl isothiocyanate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H9NS |

|---|---|

Molecular Weight |

235.31 g/mol |

IUPAC Name |

2-isothiocyanatoanthracene |

InChI |

InChI=1S/C15H9NS/c17-10-16-15-6-5-13-7-11-3-1-2-4-12(11)8-14(13)9-15/h1-9H |

InChI Key |

OFWDXQZDAURQSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)N=C=S |

Origin of Product |

United States |

Significance in Organic Synthesis and Functional Material Design

The structural makeup of anthracene-2-yl isothiocyanate offers a dual advantage for chemists. The anthracene (B1667546) core, a three-ring aromatic system, provides a rigid, planar, and fluorescent scaffold. mdpi.comkent.ac.uk The isothiocyanate group (-N=C=S), on the other hand, is a versatile chemical handle known for its reactivity, particularly towards primary amines. nih.govresearchgate.net

In organic synthesis, this reactivity is exploited to covalently link the fluorescent anthracene unit to a wide array of molecules. This has been demonstrated in the synthesis of complex heterocyclic compounds and as a platform for versatile chemical transformations. nih.govresearchgate.net The synthesis of isothiocyanates from primary amines is a well-established protocol, allowing for the creation of diverse structures. nih.govrsc.org

This linking capability is paramount in the design of functional materials. The anthracene moiety is known for its characteristic photophysical properties, including its ability to form photoadducts and dimers, which is a reaction that can be templated by scaffolds like DNA. kent.ac.uk By attaching this photoactive and fluorescent core to other molecules or polymers via the isothiocyanate group, researchers can develop advanced materials. Applications include the creation of organic semiconductors, fluorescent probes for detecting specific analytes like metal ions, and components for organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

| Feature | Contribution to Functional Material Design |

| Anthracene Core | Provides a stable, rigid structure with intrinsic fluorescence and well-characterized photophysical properties. mdpi.comkent.ac.uk |

| Isothiocyanate Group | Acts as a highly reactive linker for covalent attachment to other molecules, polymers, or surfaces. nih.govresearchgate.net |

| Hybrid Nature | Enables the development of materials that combine the sensory/optical properties of anthracene with the functional properties of the attached molecule. |

Interdisciplinary Relevance Across Chemistry and Biological Sciences

The fusion of an abiotic fluorescent marker (anthracene) with a biologically active functional group (isothiocyanate) gives anthracene-2-yl isothiocyanate significant interdisciplinary relevance.

From a chemical perspective, it is a building block for supramolecular chemistry and nanotechnology. The defined structure and reactive handle allow for its incorporation into larger, self-assembling systems and nanostructures, such as quantum dots, creating materials with tailored properties. uea.ac.uk

In the biological sciences, the isothiocyanate family of compounds is renowned for a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govresearchgate.net These compounds are found naturally in cruciferous vegetables and have been studied extensively for their chemopreventive effects. tandfonline.comnih.gov The isothiocyanate group can react with thiol groups on proteins, such as cysteine residues, which is a key mechanism of its biological action. nih.govnih.govtandfonline.com

The hybrid nature of this compound allows for the development of tools to study biological systems. For instance, it can be used to create fluorescently labeled probes to track the localization and interactions of biomolecules. Furthermore, conjugating the bioactive isothiocyanate to the anthracene (B1667546) scaffold opens pathways to develop targeted therapeutic agents, where the anthracene part could potentially act as a photosensitizer for photodynamic therapy or simply as a carrier to deliver the active isothiocyanate moiety to specific cells. Studies on related anthracene derivatives have shown their potential in targeting cancer cells and their use in biochemical research. nih.govresearchgate.netnih.gov

Current Paradigms and Research Frontiers for Isothiocyanate and Anthracene Hybrid Compounds

Established Synthetic Routes to Aromatic Isothiocyanates

The synthesis of aromatic isothiocyanates, including anthracene-2-yl isothiocyanate, traditionally begins with the corresponding primary amine, in this case, 2-aminoanthracene (B165279). The conversion of this precursor amine into the desired isothiocyanate can be achieved through several well-established methods.

Transformation of Amines to Isothiocyanates

The transformation of an aromatic amine to an isothiocyanate is a cornerstone of isothiocyanate synthesis. Several classical and reliable methods have been developed over the years, each with its own set of advantages and limitations.

One of the most common methods for synthesizing isothiocyanates involves the reaction of a primary amine with carbon disulfide (CS₂). This reaction proceeds through the in-situ formation of a dithiocarbamate (B8719985) salt, which is then decomposed to yield the isothiocyanate. nih.govacs.org

The initial step involves the nucleophilic attack of the primary amine on the carbon of carbon disulfide, typically in the presence of a base such as triethylamine (B128534) or potassium carbonate, to form the dithiocarbamate salt. nih.govbeilstein-journals.org This intermediate is often not isolated. nih.gov

The subsequent decomposition of the dithiocarbamate salt to the isothiocyanate requires a desulfurylation agent. A variety of reagents have been employed for this purpose, including:

Tosyl Chloride: This reagent has proven effective for the decomposition of dithiocarbamate salts, leading to high yields of both alkyl and aryl isothiocyanates within a short reaction time. nih.govacs.orgorganic-chemistry.org

Cyanuric Chloride (TCT): This method is particularly advantageous as it can be performed in aqueous conditions, making it a more environmentally friendly approach suitable for large-scale synthesis. beilstein-journals.org

Carbon Tetrabromide: This reagent can also mediate the desulfurization of in situ generated dithiocarbamate salts to provide isothiocyanates in good to excellent yields under mild, metal-free conditions. researchgate.net

A general representation of this two-step, one-pot process is the reaction of an amine with carbon disulfide and a base, followed by the addition of a desulfurylating agent. organic-chemistry.org

Table 1: Comparison of Desulfurylation Reagents in Carbon Disulfide-Based Isothiocyanate Synthesis

| Desulfurylation Reagent | Key Advantages | Typical Conditions | Ref. |

|---|---|---|---|

| Tosyl Chloride | Fast reaction times, high yields | Room temperature, organic solvent | nih.govorganic-chemistry.org |

| Cyanuric Chloride | Aqueous conditions, scalable | Biphasic (water/CH₂Cl₂), 0 °C to room temp. | beilstein-journals.org |

An alternative to carbon disulfide-based methods is the use of phenyl chlorothionoformate. This approach can be executed as either a one-pot or a two-step process and is effective for a wide range of amines. organic-chemistry.orgthieme-connect.comthieme-connect.com The one-pot process is particularly useful for preparing alkyl and electron-rich aryl isothiocyanates. organic-chemistry.orgorganic-chemistry.org For less reactive or electron-deficient aryl amines, a two-step approach is generally more versatile. organic-chemistry.orgthieme-connect.comthieme-connect.com

In this method, the primary amine reacts with phenyl chlorothionoformate in the presence of a solid base like sodium hydroxide (B78521). organic-chemistry.orgthieme-connect.com The reaction likely proceeds through the formation of a thiocarbamate intermediate, which then eliminates phenol (B47542) to give the isothiocyanate.

The decomposition of pre-formed or in situ generated dithiocarbamate salts is a central theme in many isothiocyanate syntheses. nih.gov Beyond the reagents mentioned in the carbon disulfide section, other methods for decomposing these salts have been explored. Historically, reagents such as phosgene (B1210022) and phosphorus oxychloride were used, but their high toxicity has led to the development of safer alternatives. acs.org

Modern approaches focus on milder and more selective reagents. The choice of the decomposition agent can be critical, especially for sensitive substrates. For instance, the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) offers a clean workup procedure as the by-products are volatile. cbijournal.com

Phenyl Chlorothionoformate Protocols

Emerging Synthetic Techniques for Isothiocyanate Synthesis

In recent years, there has been a drive towards developing more sustainable and efficient synthetic methods. This has led to the exploration of novel techniques for isothiocyanate synthesis, with photocatalysis showing particular promise.

Photocatalyzed Methodologies

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild, metal-free reaction conditions. organic-chemistry.org This technique has been successfully applied to the synthesis of isothiocyanates from primary amines and carbon disulfide. organic-chemistry.orgacs.orgacs.org

In a typical photocatalytic setup, an organic dye, such as Rose Bengal, is used as the photocatalyst, irradiated with green or blue LED light. organic-chemistry.orgacs.org The reaction is believed to proceed through the formation of a dithiocarbamate intermediate, followed by a single-electron transfer process facilitated by the excited photocatalyst. organic-chemistry.org This method is noted for its broad substrate compatibility, including both aryl and alkyl amines, and its operational simplicity. organic-chemistry.org Furthermore, photocatalytic methods have been extended to the synthesis of more complex molecules, such as isothiocyanate-decorated amino acids. wiley.com

A copper-photocatalyzed strategy has also been developed, which allows for selective access to either thiocyanates or isothiocyanates, with the electronic nature of the aromatic system being a key determinant of the reaction outcome. uni-regensburg.de

Table 2: Overview of Emerging Photocatalytic Isothiocyanate Synthesis

| Catalytic System | Key Features | Substrate Scope | Ref. |

|---|---|---|---|

| Rose Bengal / LED light | Metal-free, mild conditions, environmentally friendly | Aryl and alkyl amines | organic-chemistry.org |

Precursor Chemistry: 2-Aminoanthracene

The primary precursor for the synthesis of this compound is 2-aminoanthracene. sigmaaldrich.com This aromatic amine is a solid powder at room temperature with a melting point of 238-241 °C. sigmaaldrich.com It serves as a versatile starting material for the preparation of various anthracene derivatives. sigmaaldrich.comchemicalbook.com The amino group at the 2-position of the anthracene core provides the necessary nucleophilicity to react with electrophilic reagents like carbon disulfide or phenyl chlorothionoformate, initiating the formation of the isothiocyanate group. The stability and reactivity of 2-aminoanthracene are crucial for the successful synthesis of the target compound.

Electrochemical Synthesis Routes

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often proceeding under mild conditions without the need for toxic reagents. The electrochemical synthesis of aryl isothiocyanates typically involves the anodic oxidation of dithiocarbamates formed in situ from the corresponding primary amine and carbon disulfide. gre.ac.ukacs.orgorganic-chemistry.org

For the synthesis of this compound, the precursor 2-aminoanthracene would be reacted with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate salt. This intermediate is then oxidized at an anode to yield the target isothiocyanate. A general electrochemical approach can be employed, which has been proven effective for a range of aliphatic and aromatic amines. gre.ac.uk

The process involves the condensation of the primary amine with carbon disulfide to form a dithiocarbamate salt, which then undergoes anodic desulfurization. organic-chemistry.org Optimized conditions for similar transformations often utilize a carbon graphite (B72142) anode and a nickel cathode in a methanol (B129727) solvent system. organic-chemistry.org Notably, this method can often be performed without a supporting electrolyte, simplifying the purification process. gre.ac.ukacs.orgorganic-chemistry.org For less reactive aromatic amines, the addition of an external base may be necessary to facilitate the initial dithiocarbamate formation. organic-chemistry.org

Table 1: General Conditions for Electrochemical Synthesis of Aryl Isothiocyanates

| Parameter | Condition | Reference |

| Precursor | Aryl Amine (e.g., 2-Aminoanthracene) | gre.ac.ukacs.org |

| Reagent | Carbon Disulfide (CS₂) | gre.ac.ukacs.org |

| Anode | Carbon Graphite | organic-chemistry.org |

| Cathode | Nickel | organic-chemistry.org |

| Solvent | Methanol | organic-chemistry.org |

| Current | Constant Current (e.g., 5 mA) | organic-chemistry.org |

| Base (if needed) | Organic Base (e.g., DBU) | organic-chemistry.org |

While specific yields for this compound via this method are not extensively documented, the high efficiency observed for other aromatic amines suggests this is a viable and promising synthetic route.

Strategies for Regioselective Introduction of Isothiocyanate Functionality onto Anthracene Core

The regioselective synthesis of this compound is paramount to ensure the desired isomer is obtained. The primary strategies revolve around the derivatization of a pre-functionalized anthracene core, namely 2-aminoanthracene, or the conversion of a halogenated anthracene derivative.

Derivatization of Aminoanthracene Precursors

The most direct and widely employed method for the synthesis of aryl isothiocyanates is the derivatization of the corresponding primary aryl amine. organic-chemistry.orgbeilstein-journals.org In this context, 2-aminoanthracene serves as the key precursor. sigmaaldrich.comchemicalbook.com The reaction of 2-aminoanthracene with a thiocarbonyl transfer reagent introduces the isothiocyanate functionality at the C2 position.

A variety of reagents and methods have been developed for this transformation to avoid the use of highly toxic thiophosgene. tandfonline.comnih.gov A common and effective approach involves the reaction of the amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed using a desulfurizing agent. organic-chemistry.orgnih.gov

Several desulfurization agents can be employed, including:

Tosyl Chloride: A facile method involves the in-situ generation of dithiocarbamate salts from the amine and carbon disulfide, followed by decomposition mediated by tosyl chloride. organic-chemistry.org

Di-tert-butyl dicarbonate (Boc₂O): This reagent offers a clean reaction as the by-products are volatile, simplifying purification. kiku.dk

Ethyl Chloroformate: This reagent is used in a modified Kaluza method where the initially formed dithiocarbamate is treated with ethyl chloroformate to yield the isothiocyanate. tandfonline.com

Cyanuric Chloride (TCT): In a one-pot process under aqueous conditions, cyanuric chloride can be used as the desulfurylating agent. beilstein-journals.org

Phenyl Chlorothionoformate: This reagent can be used in either a one-pot or a two-step process with solid sodium hydroxide. thieme-connect.com

Table 2: Common Reagents for the Conversion of Aryl Amines to Aryl Isothiocyanates

| Reagent System | Key Features | Reference(s) |

| CS₂ / Tosyl Chloride | Facile, in-situ generation of dithiocarbamate. | organic-chemistry.org |

| CS₂ / Boc₂O | Clean reaction with volatile by-products. | kiku.dk |

| CS₂ / Ethyl Chloroformate | Modified Kaluza method, straightforward and convenient. | tandfonline.com |

| CS₂ / Cyanuric Chloride | One-pot synthesis under aqueous conditions. | beilstein-journals.org |

| Phenyl Chlorothionoformate / NaOH | Versatile for a range of aryl amines. | thieme-connect.com |

| Thiophosgene | Traditional but highly toxic reagent. | tandfonline.comnih.gov |

The choice of reagent and reaction conditions can be optimized to achieve high yields of this compound from 2-aminoanthracene.

Halogen-Exchange Reactions

For the synthesis of this compound, a potential precursor would be 2-bromoanthracene (B1280076) or 2-iodoanthracene. The halogen-exchange reaction typically involves the use of a thiocyanate (B1210189) salt, such as potassium or sodium thiocyanate, often in the presence of a catalyst.

A modern and highly effective method for such transformations is the halogen-lithium exchange. This involves treating the aryl halide with an organolithium reagent (e.g., n-BuLi or PhLi) to generate a highly reactive aryllithium intermediate. thieme-connect.comthieme-connect.comnih.gov This intermediate can then be quenched with a suitable electrophile to introduce the isothiocyanate group. However, the isothiocyanate group itself is not stable towards strong bases like organolithium reagents. researchgate.net

To overcome this limitation, flow chemistry techniques have been developed. thieme-connect.comthieme-connect.com In a continuous-flow setup, the highly reactive NCS-substituted aryllithium can be generated and immediately reacted with an electrophile, minimizing decomposition. researchgate.net Another approach is to perform the halogen-lithium exchange in the presence of a metal salt like ZnCl₂ or MgCl₂·LiCl, which generates a more stable organozinc or organomagnesium reagent that can then be converted to the isothiocyanate. nih.gov These methods have been shown to be effective for a broad range of sensitive bromo- or iodo(hetero)arenes. nih.gov

Table 3: Potential Halogen-Exchange Strategies for Aryl Isothiocyanate Synthesis

| Method | Precursor | Reagents | Key Features | Reference(s) |

| Halogen-Lithium Exchange (Flow) | Aryl Halide (e.g., 2-Bromoanthracene) | 1. n-BuLi or PhLi2. Electrophilic NCS source | Tolerates sensitive groups like -NCS through rapid reaction. | thieme-connect.comthieme-connect.comresearchgate.net |

| In-situ Trapping Halogen-Lithium Exchange | Aryl Halide (e.g., 2-Iodoanthracene) | 1. BuLi or PhLi, ZnCl₂ or MgCl₂·LiCl2. Electrophilic NCS source | Forms more stable organometallic intermediates. | nih.gov |

While direct application to the synthesis of this compound via halogen-exchange is not widely reported, these advanced methodologies provide a viable synthetic pathway, particularly for substrates with sensitive functional groups.

Electrophilic Nature of the Isothiocyanate Group

The isothiocyanate group is characterized by a carbon atom double-bonded to both a nitrogen and a sulfur atom. This arrangement makes the central carbon atom highly electrophilic and susceptible to attack by various nucleophiles. The reactivity of this group is fundamental to the chemical behavior of this compound.

The electrophilic carbon of the isothiocyanate group readily undergoes nucleophilic addition reactions. This is a primary pathway for the formation of a diverse range of derivatives.

The reaction of isothiocyanates with primary and secondary amines is a well-established and efficient method for the synthesis of thiourea (B124793) derivatives. mdpi.comresearchgate.netorganic-chemistry.org In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate group. This nucleophilic addition leads to the formation of a new carbon-nitrogen bond and results in a thiourea derivative. nih.gov The reaction is generally straightforward and can be carried out under mild conditions, often at room temperature in a suitable solvent like dichloromethane (B109758) or ethanol (B145695). mdpi.comuobabylon.edu.iq The versatility of this reaction allows for the synthesis of a wide array of N,N'-disubstituted thioureas by varying the amine reactant. mdpi.com These reactions typically proceed with high yields. mdpi.comresearchgate.net

Table 1: Synthesis of Thiourea Derivatives from this compound and Various Amines

| Amine Reactant | Resulting Thiourea Derivative | Reaction Conditions | Reference |

| Primary Aliphatic Amine | N-(Alkyl)-N'-(anthracen-2-yl)thiourea | Room Temperature, Dichloromethane | mdpi.com |

| Secondary Aliphatic Amine | N,N-(Dialkyl)-N'-(anthracen-2-yl)thiourea | Room Temperature, Dichloromethane | mdpi.com |

| Aromatic Amine | N-(Aryl)-N'-(anthracen-2-yl)thiourea | Reflux, Ethanol | uobabylon.edu.iq |

| Piperazine Derivative | N-(Piperazinyl)-N'-(anthracen-2-yl)thiourea | Room Temperature, Dichloromethane (1h) | mdpi.com |

Isothiocyanates, including by extension this compound, are known to react with biological nucleophiles, particularly thiols. nih.gov The sulfhydryl group (-SH) of molecules like cysteine and glutathione (B108866) can act as a nucleophile, attacking the isothiocyanate carbon. nih.govresearchgate.net This reaction results in the formation of dithiocarbamates. nih.gov The interaction with cysteine residues in proteins is a key aspect of the biological activity of many isothiocyanates. researchgate.net This reaction is generally reversible, which can lead to the transfer of the isothiocyanate group between different thiol-containing molecules, a process known as transthiocarbamoylation. nih.gov

Table 2: Products of Reactions with Biological Thiols

| Nucleophile | Reaction Product | Bond Formed | Significance | Reference |

| Cysteine | S-(N-anthracen-2-yl-thiocarbamoyl)cysteine | C-S | Post-translational modification of proteins | nih.gov |

| Glutathione (GSH) | Anthracen-2-yl-dithiocarbamate-GSH conjugate | C-S | Metabolic pathway, potential transport form | nih.gov |

The isothiocyanate group can also be attacked by hydroxide ions (OH-), particularly under alkaline conditions. nih.gov This nucleophilic attack leads to the formation of a monothiocarbamate derivative. nih.gov This intermediate is often unstable and can subsequently decompose, typically through the elimination of carbonyl sulfide (B99878) (COS), to yield the corresponding amine, in this case, 2-aminoanthracene. nih.gov This two-step process constitutes the irreversible hydrolysis of the isothiocyanate and is generally associated with a loss of its characteristic reactivity. nih.gov Studies on various aryl isothiocyanates show that this hydrolysis is promoted in acidic conditions as well, proceeding through the formation of a thiocarbamic acid intermediate which then rapidly decomposes. rsc.org

The reactive nature of the isothiocyanate group and the thiourea derivatives formed from it allows for their use as versatile intermediates in the synthesis of various heterocyclic compounds. nih.gov

Thiourea derivatives derived from this compound are valuable precursors for synthesizing heterocycles. For instance, the reaction of thioureas with reagents like ethyl bromoacetate (B1195939) can lead to the formation of 2-imino-1,3-thiazolidin-4-one derivatives through a cyclization reaction. jrespharm.com This process typically involves heating the reactants in the presence of a base such as sodium acetate. jrespharm.com

Furthermore, isothiocyanates are key building blocks in the synthesis of 1,2,4-triazole (B32235) derivatives. researchgate.netfarmaciajournal.com A common synthetic route involves the reaction of an isothiocyanate with a hydrazide to form a thiosemicarbazide (B42300) intermediate. farmaciajournal.comscispace.com This intermediate can then undergo intramolecular cyclization, often under alkaline conditions (e.g., using sodium hydroxide or ammonia), to yield a 1,2,4-triazole-3-thione. farmaciajournal.comscispace.com The specific substitution pattern of the final triazole can be controlled by the choice of the initial hydrazide and isothiocyanate. scispace.com

Table 3: Heterocyclic Synthesis from this compound Derivatives

| Starting Material (Derivative) | Reagent | Heterocyclic Product | Reaction Type | Reference |

| N-(Aryl)-N'-(anthracen-2-yl)thiourea | Ethyl bromoacetate | 3-Aryl-2-(anthracen-2-ylimino)thiazolidin-4-one | Cyclization | jrespharm.com |

| This compound | Acid Hydrazide, then base (e.g., NaOH) | 4-Substituted-5-(anthracen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Addition then Cyclization | scispace.com |

Intramolecular and Intermolecular Cyclization Reactions

Cycloaddition Reactions with Diverse Substrates

The anthracene framework is a classic diene component in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. orientjchem.orgnih.gov This reaction typically occurs across the C-9 and C-10 positions of the central ring, as this pathway results in a product where two benzene (B151609) rings remain, preserving a significant portion of the aromatic stabilization energy. orientjchem.orgnih.gov The reaction involves a conjugated diene reacting with a dienophile (an alkene or alkyne) to form a six-membered ring. iitk.ac.in

The presence of the isothiocyanate group at the 2-position is not expected to change the inherent preference for the 9,10-cycloaddition. However, its electronic properties can influence the reaction rate. The Diels-Alder reaction is a versatile method for constructing complex six-membered ring systems in a regio- and stereoselective manner. nih.gov While specific studies on this compound as a diene are not prevalent, the reactivity can be inferred from the extensive research on other substituted anthracenes. For instance, anthracenes have been reacted with a variety of dienophiles, including maleic anhydride (B1165640) and N-methylmaleimide. orientjchem.orgiitk.ac.in In some cases, Lewis acid catalysts are used to facilitate the process. iitk.ac.in The reaction can also be reversible, with a retro-Diels-Alder reaction occurring under thermal conditions to regenerate the anthracene derivative. nih.gov

Table 1: Examples of Dienophiles in Diels-Alder Reactions with Anthracene Derivatives

| Dienophile | Resulting Adduct Type | Reference |

|---|---|---|

| Maleic Anhydride | 9,10-dihydroanthracene-9,10-endo-dicarboxylic anhydride | orientjchem.org, iitk.ac.in |

| N-Methylmaleimide | Bicyclic imide adduct | orientjchem.org |

| Dimethylacetylenedicarboxylate | Bicyclic adduct with a double bond | orientjchem.org |

| 2-Acetamidoacrylate | Adducts with amino acid functionality | orientjchem.org |

| Tetranitroethylene | 9,10-dihydro-9,10-ethanoanthracene derivative | orientjchem.org |

Response Mechanisms in Molecular Recognition and Sensing

This compound is a precursor for a variety of fluorescent chemosensors. The isothiocyanate group can be readily converted into a receptor unit, such as a thiourea, by reacting it with an amine. The resulting molecule combines the fluorescent signaling ability of the anthracene fluorophore with a specific analyte-binding site. The detection mechanism relies on the modulation of the fluorophore's emission properties upon analyte binding through several photophysical processes. almacgroup.comresearchgate.net

Photo-induced Electron Transfer (PET) Processes

Photo-induced Electron Transfer (PET) is a primary mechanism in the design of fluorescent sensors. nih.gov In a typical PET sensor constructed in a 'fluorophore-spacer-receptor' format, the anthracene unit acts as the fluorophore. almacgroup.comresearchgate.net In the absence of an analyte (the 'off' state), excitation of the anthracene fluorophore is followed by electron transfer from the receptor (e.g., a thiourea derivative) to the excited fluorophore. This process provides a non-radiative de-excitation pathway, effectively quenching the fluorescence. nih.govrsc.org

Upon binding of a target analyte (like an anion) to the receptor, the oxidation potential of the receptor increases. almacgroup.com This energetic change makes the electron transfer to the excited fluorophore thermodynamically unfavorable, thereby inhibiting the PET process. As a result, the radiative de-excitation pathway via fluorescence emission is restored, leading to a "turn-on" response. rsc.org The efficiency of this process is governed by the free energy change (ΔG) of the PET process, which is dependent on the oxidation potential of the receptor, the reduction potential of the fluorophore, and the excited state energy of the fluorophore. almacgroup.com

Table 2: Key Features of PET-Based Anthracene Sensors

| Feature | Description | Reference |

|---|---|---|

| Principle | Analyte binding modulates the rate of electron transfer from a receptor to the excited fluorophore. | rsc.org, almacgroup.com |

| 'Off' State | PET occurs from the receptor to the excited anthracene, quenching fluorescence. | researchgate.net |

| 'On' State | Analyte binding to the receptor inhibits PET, restoring fluorescence. | researchgate.net |

| Analyte Effect | Increases the oxidation potential of the receptor moiety. | almacgroup.com |

| Common Receptor | Thiourea derivatives, formed from isothiocyanates. | rsc.org |

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular Charge Transfer (ICT) is another key mechanism in fluorescent sensors, particularly in molecules possessing electron-donating (D) and electron-accepting (A) moieties. ossila.com Upon photoexcitation, an electron can move from the donor to the acceptor, creating an excited state with a large dipole moment. ossila.comresearchgate.net In derivatives of this compound, the anthracene core can act as the electron donor, while the isothiocyanate group or its thiourea derivative, especially when conjugated, can function as the acceptor or part of the D-A system. rsc.org

The binding of an analyte to the receptor site can significantly alter the energy of the ICT state. This perturbation affects the fluorescence emission, often causing a noticeable shift in the emission wavelength (solvatochromism). rsc.org For example, the interaction with an analyte can enhance or disrupt the charge transfer, leading to a change in the color or intensity of the fluorescence. mdpi.com This mechanism is highly sensitive to the local environment's polarity and the specific electronic interactions with the analyte. rsc.org

Structural Rearrangements and Conformation Modifications

The sensing mechanism can also involve significant changes in the molecule's geometry upon excitation or analyte binding. researchgate.net One such phenomenon is Twisted Intramolecular Charge Transfer (TICT). In a TICT-capable molecule, the donor and acceptor units are often connected by a single bond. Upon excitation, twisting around this bond can lead to a highly polar, charge-separated TICT state where the π-systems of the donor and acceptor are decoupled. ossila.com This twisted conformation is often non-emissive or has a highly red-shifted emission, providing a pathway for fluorescence quenching. researchgate.net

When an analyte binds to the receptor, it can introduce steric hindrance that restricts this rotational freedom. This "restriction of intramolecular rotation" (RIR) blocks the formation of the non-emissive TICT state, forcing the molecule to de-excite via the emissive locally excited (LE) state, resulting in a fluorescence turn-on response. researchgate.net

Chemodosimetric Reaction Mechanisms

Unlike chemosensors that rely on reversible binding, chemodosimeters operate through an irreversible chemical reaction between the sensor molecule and the analyte. acs.org This reaction leads to a permanent change in the sensor's structure and, consequently, its photophysical properties. The isothiocyanate group (-NCS) is an excellent electrophilic site for designing chemodosimeters. acs.org

It reacts selectively and irreversibly with certain nucleophiles. For example, the reaction of the isothiocyanate group with the thiol group of cysteine or the amino group of lysine (B10760008) can transform the sensor molecule into a new thiourea or urea (B33335) adduct. acs.orgnih.gov This transformation alters the electronic communication with the anthracene fluorophore, causing a distinct change in the fluorescence or absorbance spectrum, which serves as the analytical signal. acs.org This reaction-based approach often provides very high selectivity for the target analyte, as the signal is only generated when the specific covalent bond-forming reaction occurs. semanticscholar.org

Table 3: Examples of Analytes Detected by Isothiocyanate-Based Chemodosimeters

| Analyte Type | Reactive Group | Reaction Product | Reference |

|---|---|---|---|

| Amines | -NH₂ | Thiourea | nih.gov |

| Amino Acids (e.g., Lysine) | -NH₂ | Thiourea derivative | acs.org |

| Thiols (e.g., Cysteine) | -SH | Dithiocarbamate | acs.org |

| Cyanide (via displacement) | CN⁻ | (Displaces a bound metal that quenches fluorescence) | acs.org |

| Mercury Ions (Hg²⁺) | - | (Binds to sulfur atoms, inducing structural change) | mdpi.com, semanticscholar.org |

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound and its derivatives is governed by both kinetic and thermodynamic factors. In cycloaddition reactions, the activation energy of the Diels-Alder reaction determines its rate, which can be influenced by solvent polarity and the electronic nature of both the diene and the dienophile. orientjchem.org Polar solvents have been shown to increase the reaction rate for some Diels-Alder reactions. orientjchem.org

For sensing applications, the kinetics of the host-guest interaction are crucial. The nucleophilic addition of amines or thiols to the isothiocyanate group is a key reaction. Studies on similar isothiocyanates, like allyl isothiocyanate, show that the rates of these addition reactions are highly dependent on pH. nih.gov The reaction rate increases with pH because the nucleophilicity of the amino group is higher in its unprotonated form. nih.gov

The thermodynamics of binding are described by the binding constant (Ka), which indicates the stability of the sensor-analyte complex. In chemosensors, a high binding constant is desirable for high sensitivity. For chemodosimeters, the focus is on the kinetics of the irreversible reaction. The rate constant of the reaction between the dosimeter and the analyte dictates the response time and sensitivity of the detection method. For example, the reaction of a coumarin-thiol chemosensor with Hg²⁺ was found to have a binding constant of 5.549 × 10⁵ M⁻¹, indicating a strong and favorable interaction. acs.org

Table 4: Factors Influencing Reactivity

| Process | Influencing Factor | Effect | Reference |

|---|---|---|---|

| Diels-Alder Reaction | Solvent Polarity | Increased polarity can increase reaction rate. | orientjchem.org |

| Nucleophilic Addition to -NCS | pH | Rate increases with increasing pH (deprotonation of nucleophile). | nih.gov |

| Nucleophilic Addition to -NCS | Steric Hindrance | Increased steric hindrance around the nucleophile or -NCS group decreases the reaction rate. | nih.gov |

| Sensor-Analyte Binding | Binding Constant (Ka) | A higher Ka indicates stronger binding and higher sensitivity. | acs.org |

| Chemodosimeter Reaction | Rate Constant (k) | A higher rate constant leads to a faster sensor response. | sciengine.com |

Determination of Reaction Rate Constants

The rate of a chemical reaction is quantified by its rate constant (k), which is determined experimentally. A common approach is the method of initial rates, where the initial reaction rate is measured at various starting concentrations of reactants. libretexts.orgyoutube.com The relationship between the rate, the concentrations, and the rate constant is described by the rate law. For a hypothetical reaction of this compound with a nucleophile (Nu):

Rate = k[this compound]x[Nu]y

Kinetic data for related compounds can provide insight into the expected reactivity of this compound. For instance, the reaction of anthracene with hydroxyl radicals (•OH) has been studied extensively. The rate constants for this reaction show a clear temperature dependence. acs.orgnih.gov Similarly, the kinetics of reactions involving other isothiocyanates, such as allyl isothiocyanate, with various nucleophiles have been measured, demonstrating that the reaction proceeds as a pseudo-first-order reaction when the nucleophile is in excess. srce.hr

The tables below present kinetic data for representative anthracene and isothiocyanate reactions to illustrate the range of observed rate constants.

Table 1: Rate Constants for the Gas-Phase Reaction of Anthracene with Hydroxyl Radical (•OH) at Various Temperatures

This table presents experimental data for the reaction of the parent anthracene molecule to illustrate the reactivity of the aromatic core.

| Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Reference |

| 373 | 4.30 x 10⁻¹¹ | acs.org |

| 423 | 3.62 x 10⁻¹¹ | acs.org |

| 470 | 3.20 x 10⁻¹¹ | nih.gov |

| 498 | 2.80 x 10⁻¹¹ | acs.org |

| 673 | 0.90 x 10⁻¹¹ | acs.org |

Table 2: Pseudo-First-Order Rate Constants (k) for the Reaction of Allyl Isothiocyanate with Hydroxide (OH⁻) in Aqueous Solution at 298 K

This table shows kinetic data for allyl isothiocyanate as a model for the reactivity of the isothiocyanate functional group with a strong nucleophile.

| Hydroxide Concentration [OH⁻] (mol/L) | Rate Constant (k) (s⁻¹) | Reference |

| 0.05 | 0.081 | srce.hr |

| 0.10 | 0.104 | srce.hr |

| 0.15 | 0.128 | srce.hr |

| 0.20 | 0.150 | srce.hr |

| 0.25 | 0.171 | srce.hr |

Influence of Solvent Polarity and Temperature on Reaction Kinetics

The kinetics of reactions involving anthracene derivatives are significantly influenced by both solvent polarity and temperature.

Solvent Polarity: The polarity of the solvent can dramatically alter reaction rates, particularly for reactions that involve a change in dipole moment between the reactants and the transition state. In Diels-Alder reactions of 9,10-bis(hydroxymethyl)anthracene with N-ethylmaleimide, a notable rate acceleration is observed in polar, protic solvents like water and glycols compared to nonpolar solvents like 1,4-dioxane. researchgate.net This effect is often attributed to the stabilization of a more polar transition state by the polar solvent. researchgate.net For 9,10-disubstituted anthracene derivatives exhibiting charge-transfer (CT) character, a strong solvatofluorochromism is observed, where the emission spectra shift depending on solvent polarity. kyushu-u.ac.jp This indicates that the energy levels of the excited states are sensitive to the solvent environment, which would in turn affect the kinetics of photochemical reactions. kyushu-u.ac.jp Studies on proton transfer from phenols to the anthracene radical anion also show a clear dependence on solvent properties. canada.ca

Table 3: Effect of Solvent on the Second-Order Rate Constant for the Diels-Alder Reaction of 9,10-Bis(hydroxymethyl)anthracene with N-Ethylmaleimide at 313.15 K

| Solvent | Rate Constant (k₂) x 10⁵ (L mol⁻¹ s⁻¹) | Reference |

| 1,4-Dioxane | 1.8 | researchgate.net |

| 2-Methyl-2-propanol | 5.2 | researchgate.net |

| 1-Butanol | 6.7 | researchgate.net |

| Propylene glycol | 18.0 | researchgate.net |

| Water | 260.0 | researchgate.net |

Temperature: Temperature almost universally affects reaction rates, a relationship described by the Arrhenius equation. For the reaction of anthracene with hydroxyl radicals, the rate constant decreases as temperature increases from 373 K to 923 K, indicating a complex mechanism likely involving a reversible addition step. acs.org Above 1000 K, the rate begins to increase with temperature. acs.org The thermal dissociation of photodimers of 9-substituted anthracene derivatives also shows a clear dependence on temperature, with the kinetics of monomerization being influenced by the electronic nature of the substituent. rsc.org In general, an increase in temperature provides the reacting molecules with greater kinetic energy to overcome the activation energy barrier (Ea), leading to a higher rate constant. nih.gov For the oxidation of anthracene by hydroxyl radicals, the activation energy was determined to be 51.3 kJ/mol. nih.gov

Radical-Mediated Pathways in Chemical Transformations

The aryl isothiocyanate functional group is known to participate in radical-mediated transformations. These reactions typically proceed via the addition of a carbon-centered radical to the sulfur atom of the isothiocyanate group. acs.org This initial addition step forms a key intermediate: an α-(arylthio)imidoyl radical. acs.orgnih.gov

This highly reactive imidoyl radical can then undergo subsequent intramolecular cyclizations, leading to the formation of complex heterocyclic structures in a cascade process. nih.govacs.orgnih.gov For example, when aryl isothiocyanates react with 2-cyanoaryl radicals, the initially formed α-(arylthio)imidoyl radical undergoes a 5-exo-dig cyclization onto the cyano group. The resulting iminyl radical then undergoes a final 6-membered ring closure onto the aromatic ring of the isothiocyanate, affording polycondensed benzothienoquinoxaline frameworks. acs.org

In systems containing other functionalities, such as an alkyne, the cascade can become more complex. The reaction of 2-(2-phenylethynyl)phenyl isothiocyanate with aryl radicals leads to the formation of thiochromeno[2,3-b]indoles. acs.org This proceeds through the imidoyl radical, which cyclizes onto the alkyne, followed by competitive [4+2] and [4+1] radical annulations. acs.org The specific pathway and resulting product ratio can be influenced by the electronic nature of substituents on the aryl radical. acs.orgnih.gov

Given this precedent, it is highly plausible that this compound could participate in similar radical-mediated pathways. An aryl radical could add to the isothiocyanate group, forming an imidoyl radical. This intermediate could then potentially undergo intramolecular cyclization onto the electron-rich anthracene core in a homolytic aromatic substitution-type mechanism, leading to novel fused heterocyclic systems.

Advanced Spectroscopic Characterization and Computational Analysis

Structural Elucidation and Conformation Analysis

The definitive structure and conformation of Anthracene-2-yl isothiocyanate would be established using a combination of spectroscopic methods and X-ray crystallography.

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy : The ¹H NMR spectrum would be expected to show a complex series of signals in the aromatic region, characteristic of the anthracene (B1667546) ring system. The protons on the anthracene core would appear as doublets, triplets, and multiplets, with their specific chemical shifts and coupling constants determined by their position relative to the isothiocyanate group and each other. Protons closer to the electron-withdrawing isothiocyanate group would likely be shifted downfield.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would reveal the number of unique carbon environments. The spectrum for an anthracene derivative typically shows multiple signals in the aromatic region (approx. 120-135 ppm). A key signal would be that of the isothiocyanate carbon (-N=C=S), which is known to be challenging to observe. This carbon often displays a very broad and weak signal due to quadrupolar relaxation effects from the adjacent nitrogen atom, sometimes appearing in the 130-140 ppm range for aryl isothiocyanates. The specific chemical shifts of the anthracene carbons would provide insight into the electronic effect of the isothiocyanate substituent at the 2-position.

Advanced Techniques : 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The most prominent and diagnostic feature in the IR spectrum of this compound would be the strong and broad absorption band for the isothiocyanate (-N=C=S) group.

| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Vibration Type |

| Isothiocyanate (-N=C=S) | 2000 - 2200 | Asymmetric stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

The data in this table is based on typical values for aryl isothiocyanates and is for illustrative purposes.

HRMS provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₁₅H₉NS), HRMS would be used to confirm the exact mass, distinguishing it from other compounds with the same nominal mass. This technique is crucial for verifying the identity and purity of a synthesized compound.

High-Resolution Mass Spectrometry (HRMS)

Photophysical Properties and Emission Behavior

The extended π-conjugated system of the anthracene core suggests that this compound would possess interesting photophysical properties.

UV-Visible spectroscopy measures the electronic transitions within the molecule. Anthracene itself has a characteristic absorption spectrum with several distinct bands resulting from π → π* transitions. The introduction of the isothiocyanate group at the 2-position would be expected to influence these transitions.

The spectrum of this compound would likely retain the fine vibronic structure characteristic of anthracene but may show a shift in the absorption maxima (λ_max). Depending on the electronic nature of the -NCS group in this context, a bathochromic (red) or hypsochromic (blue) shift could occur compared to unsubstituted anthracene. Studies on other anthracene derivatives show that substitution can significantly alter the absorption profile.

| Compound | Reported Absorption Maxima (λ_max) (nm) | Solvent |

| Anthracene | 338, 355, 372, 392 | Not Specified |

| Anthracene | 252, 324, 340, 356, 375 | Alcohol |

This table provides reference data for unsubstituted anthracene, as specific experimental data for this compound is not available.

Fluorescence Emission Spectroscopy: Quenching and Enhancement Phenomena

The fluorescence of the anthracene moiety is highly sensitive to its molecular environment, making it a valuable core for fluorescent probes. The isothiocyanate group (-NCS) can be used to link the anthracene fluorophore to various molecules, and the resulting conjugate's fluorescence can be modulated by interactions with analytes. This modulation often manifests as either fluorescence quenching (a decrease in intensity) or enhancement (an increase in intensity).

Fluorescence Quenching is the process where the fluorescence intensity of a substance is decreased by a variety of molecular interactions. For anthracene derivatives, this can occur through several mechanisms. One common mechanism is aggregation-caused quenching (ACQ), where the formation of molecular aggregates provides non-radiative decay pathways, diminishing fluorescence. rsc.org Another significant mechanism is photoinduced electron transfer (PET), where an electron is transferred from an electron-rich quencher to the excited fluorophore, or vice-versa, leading to non-radiative relaxation. The quenching of anthracene fluorescence by molecules like indole (B1671886) derivatives has been observed to be very efficient in certain environments, such as lipid bilayers. nih.gov The efficiency of quenching can be analyzed using the Stern-Volmer equation, where plots can reveal whether the quenching mechanism is static (formation of a non-fluorescent complex) or dynamic (collisional quenching). researchgate.net

Fluorescence Enhancement occurs when the fluorescence intensity increases upon interaction with an analyte. This "turn-on" response is highly desirable for sensing applications due to its high signal-to-noise ratio. mdpi.com For instance, the interaction of a probe with metal ions can block a pre-existing PET pathway that initially keeps the fluorescence "off" or low. researchgate.net This disruption of the quenching mechanism leads to a significant enhancement in fluorescence intensity. researchgate.net Similarly, aggregation-induced emission (AIE) is a phenomenon where certain molecules, non-emissive in solution, become highly fluorescent upon aggregation. rsc.org This is often attributed to the restriction of intramolecular rotations in the aggregate state, which closes non-radiative decay channels and promotes radiative emission. The combination of ACQ and AIE features from different fluorophores can be used to create ratiometric probes. rsc.org

The table below summarizes common phenomena affecting the fluorescence of anthracene-based compounds.

| Phenomenon | Description | Typical Cause |

| Quenching | Decrease in fluorescence intensity. | Aggregation (ACQ), Photoinduced Electron Transfer (PET), interaction with quenchers (e.g., indole derivatives). rsc.orgnih.gov |

| Enhancement | Increase in fluorescence intensity. | Blocking of PET pathways by analytes (e.g., metal ions), Aggregation-Induced Emission (AIE). rsc.orgresearchgate.net |

| Exciplex Emission | Appearance of a new, red-shifted emission band. | Formation of an excited-state complex between the fluorophore and a quencher. nih.gov |

Time-Resolved Fluorescence Spectroscopy: Lifetime Measurements

Time-resolved fluorescence spectroscopy (TRFS) is a powerful technique used to study the dynamic processes that occur after a molecule is excited by light. ed.ac.uk Unlike steady-state spectroscopy which measures the average fluorescence, TRFS monitors the decay of fluorescence intensity over time, typically on the nanosecond to microsecond scale. horiba.com The primary parameter obtained from this measurement is the fluorescence lifetime (τ), which is the average time the fluorophore spends in the excited state before returning to the ground state. edinst.com

The fluorescence lifetime is an intrinsic property of a fluorophore and can be affected by various factors, including interaction with quenchers, energy transfer, and changes in the local environment. ed.ac.ukedinst.com Therefore, lifetime measurements provide valuable information that is often complementary to intensity measurements and can be more robust, as they are typically independent of the fluorophore concentration. ed.ac.uk

The most common technique for measuring fluorescence lifetimes is Time-Correlated Single-Photon Counting (TCSPC). horiba.com This method involves repeatedly exciting a sample with a pulsed light source and measuring the arrival times of individual emitted photons relative to the excitation pulse. horiba.com By constructing a histogram of these arrival times, a fluorescence decay curve is generated. This decay is often fitted to an exponential function (or a sum of exponentials) to determine the lifetime(s). edinst.com

For anthracene and its derivatives, fluorescence lifetimes are typically in the nanosecond range. nih.gov For example, a multi-laboratory study reported a fluorescence lifetime of 5.2 ns for anthracene in cyclohexane (B81311) at 20°C. nih.gov Deviations from a single exponential decay can indicate the presence of multiple fluorescent species or complex photophysical processes. horiba.comedinst.com For instance, in systems where both an un-ionized and an ionized form of a molecule exist, each species will exhibit a distinct lifetime, which can be resolved using TRFS. horiba.com

The following table presents representative fluorescence lifetime data for anthracene.

| Compound | Solvent | Lifetime (τ) in ns | Measurement Technique |

| Anthracene | Cyclohexane | 5.2 | Time-Correlated Single-Photon Counting (TCSPC) / Phase-Modulation Fluorometry |

| 9-Aminoacridine (B1665356) (example) | Solution | 16.2 | Time-Correlated Single-Photon Counting (TCSPC) |

Note: The lifetime of this compound would depend on its specific chemical environment and conjugation but is expected to be in a similar range. The 9-aminoacridine data is provided as an example of a single exponential decay measurement. edinst.com

Quantum Yield Determination

The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the sample. edinst.com A high quantum yield is a key characteristic of an efficient fluorescent probe.

The determination of quantum yield can be performed using either absolute or relative methods. The relative method is more common and involves comparing the fluorescence properties of the sample compound to a well-characterized fluorescent standard with a known quantum yield. edinst.comresearchgate.net Commonly used standards include quinine (B1679958) sulfate (B86663) in sulfuric acid or anthracene in various solvents. researchgate.netomlc.org

The calculation for the relative quantum yield is performed using the following equation:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)

Where:

Φ is the quantum yield.

I is the integrated fluorescence intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

The subscripts S and R refer to the sample and the reference standard, respectively. edinst.com

To minimize errors from re-absorption effects, the absorbance of both the sample and reference solutions is typically kept below 0.1 at the excitation wavelength. researchgate.netomlc.org The fluorescence spectra for both the sample and the reference must be measured under identical experimental conditions (e.g., excitation wavelength, slit widths). edinst.com

The quantum yield of anthracene itself varies with the solvent. For example, it has a reported quantum yield of 0.27 in ethanol (B145695) and 0.36 in cyclohexane. omlc.org The quantum yield of this compound would be influenced by the isothiocyanate group and any molecule it is conjugated to. For many anthracene-based fluorescent probes, quantum yields are found to be similar to that of the parent anthracene, unless specific quenching or enhancement mechanisms are at play. researchgate.net

| Compound | Solvent | Quantum Yield (Φ) |

| Anthracene | Ethanol | 0.27 |

| Anthracene | Cyclohexane | 0.36 |

| Quinine Sulfate (Standard) | 0.05 M H2SO4 | 0.54 |

Theoretical and Computational Chemistry for Mechanistic Insights

Theoretical and computational chemistry methods are indispensable tools for gaining a deeper understanding of the electronic structure, properties, and behavior of molecules like this compound at an atomic level. These in silico approaches complement experimental data, providing insights into reaction mechanisms, conformational dynamics, and intermolecular interactions that can be difficult to probe experimentally. nanobioletters.com

Density Functional Theory (DFT) Calculations: HOMO-LUMO Energy Gaps and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. science.gov By solving the Schrödinger equation within the DFT framework, one can calculate various molecular properties, including optimized geometry, vibrational frequencies, and molecular orbital energies.

Two of the most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic properties. science.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity. For fluorescent molecules, the HOMO-LUMO gap is related to the energy of the lowest-energy electronic transition. DFT calculations can predict how modifications to the molecular structure, such as adding substituents to the anthracene core, will affect the HOMO and LUMO energy levels and, consequently, the molecule's absorption and emission properties. researchgate.netresearchgate.net For instance, studies on anthracene derivatives have shown that structural modifications can significantly alter the HOMO-LUMO gap. nih.gov

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; related to ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; related to electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates electronic excitability, chemical reactivity, and kinetic stability. A smaller gap often implies higher reactivity. |

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide detailed information about the conformational flexibility and dynamics of a molecule. frontiersin.org This is crucial for understanding how a molecule like this compound might change its shape, interact with its environment, and bind to a biological target. ub.edu

Exploring the conformational space is essential because a molecule's function is often linked to its three-dimensional structure and flexibility. nih.gov Standard MD simulations can, however, be limited by timescale, as some important biological processes occur over microseconds to milliseconds, which can be computationally expensive to reach. frontiersin.org To overcome this, enhanced sampling methods like accelerated molecular dynamics (AMD) or iterative multiscale MD (iMMD) which combines all-atom (AA) and coarse-grained (CG) models, can be employed to more efficiently explore the conformational landscape. frontiersin.orgbiorxiv.org These simulations can reveal the most stable or functionally relevant conformations of a molecule, providing insights that are not apparent from a single static structure. nih.gov

Molecular Docking Analysis of Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or nucleic acid. nih.gov The primary goals of docking are to predict the binding mode and to estimate the binding affinity (strength of the interaction) between the ligand and its target. nih.govresearchgate.net This approach is a cornerstone of structure-based drug design and is used to screen large libraries of compounds for potential biological activity. researchgate.net

For a molecule like this compound, which might be developed as a probe or therapeutic agent, molecular docking can be used to predict how it interacts with a specific protein's binding site. nanobioletters.comals-journal.com The process involves a search algorithm, which generates a variety of possible binding poses for the ligand, and a scoring function, which evaluates each pose and ranks them based on predicted binding energy. nih.gov A lower binding energy score typically indicates a more stable and favorable interaction. mdpi.com The analysis of the best-docked poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for the molecule's biological activity and guiding further design efforts. als-journal.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties, or "descriptors," that influence a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the rational design of more potent and selective molecules.

While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining studies on related anthracene and isothiocyanate derivatives. Such analyses provide valuable insights into the structural features that are likely to govern the biological activity of this compound.

Key Molecular Descriptors for Anthracene and Isothiocyanate Derivatives

QSAR studies on various classes of anthracene derivatives and isothiocyanates have identified several key molecular descriptors that are frequently correlated with their biological activities, such as anticancer and enzyme inhibitory effects. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These relate to the distribution of electrons in the molecule and are crucial for interactions with biological targets. Examples include:

Partial Charges: The distribution of charge on individual atoms can influence electrostatic interactions with receptor sites.

Energy of Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO): These are related to the molecule's ability to donate and accept electrons, respectively, which is important in many biological reactions.

Steric Descriptors: These describe the size and shape of the molecule, which are critical for fitting into the binding site of a target protein. Examples include:

Principal Moments of Inertia: These describe the mass distribution and shape of the molecule.

Hydrophobic Descriptors: These quantify the water-repelling character of a molecule, which influences its ability to cross biological membranes and interact with hydrophobic pockets in proteins.

LogP (Octanol-Water Partition Coefficient): This is a measure of a compound's lipophilicity.

Topological Descriptors: These are numerical representations of the molecular structure, including branching and connectivity.

Illustrative QSAR Findings for Related Compounds

Research on related compound classes offers predictive insights into the potential structure-activity relationships for this compound.

For instance, QSAR studies on a series of 2-arylalkyl substituted anthracenone (B14071504) derivatives as inhibitors of 12-lipoxygenase have highlighted the importance of hydrophobic and electronic parameters for their inhibitory activity. asianpubs.org Similarly, QSAR analyses of isothiocyanates have shown that their antibacterial and anticancer activities are strongly influenced by partial charge, polarity, and the shape of the molecule. researchgate.net

The following table summarizes the types of descriptors and their likely influence on the biological activity of anthracene and isothiocyanate derivatives, providing a framework for the potential QSAR modeling of this compound.

Table 1: Key Descriptor Classes and Their Potential Influence on the Biological Activity of Anthracene and Isothiocyanate Derivatives

| Descriptor Class | Specific Descriptor Examples | Potential Influence on Biological Activity |

| Electronic | Partial Charge, Dipole Moment, EHOMO, ELUMO | Governs electrostatic interactions with target enzymes and receptors. |

| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule into the active site of a biological target. |

| Hydrophobic | LogP | Affects membrane permeability and interactions with hydrophobic binding pockets. |

| Topological | Connectivity Indices | Relates molecular structure and branching to activity. |

The development of a specific QSAR model for this compound would require the synthesis and biological testing of a series of analogues with systematic variations in their structure. The resulting data would then be used to build a statistically robust model that could guide the future design of more potent compounds for therapeutic applications.

Research Applications of Anthracene 2 Yl Isothiocyanate in Chemical Biology and Sensing

Development of Fluorescent Probes and Chemosensors

The core principle behind chemosensors derived from Anthracene-2-yl isothiocyanate involves coupling the anthracene (B1667546) signaling unit to a specific analyte-binding site, often called a receptor. rroij.com The isothiocyanate group is highly reactive towards nucleophiles, particularly primary amines, forming stable thiourea (B124793) linkages. tandfonline.combohrium.com This straightforward reaction allows for the modular construction of sensors where the receptor unit is designed for selective interaction with a target analyte. The binding event modulates the photophysical properties of the anthracene fluorophore, resulting in a measurable change in fluorescence intensity or color, which signals the presence of the analyte.

The thiourea group, readily formed from the reaction of this compound with an appropriate amine, is an excellent receptor for soft heavy metal ions due to the presence of both sulfur and nitrogen donor atoms. bohrium.com This property has been exploited to develop highly selective and sensitive chemosensors for mercuric ions (Hg²⁺). rsc.orgacs.org

Probes for Hg²⁺ often operate on a "turn-on" or "turn-off" fluorescence mechanism. In a typical "turn-on" system, the free thiourea-containing sensor exhibits quenched fluorescence due to photoinduced electron transfer (PET) from the receptor to the excited anthracene fluorophore. rsc.org Upon coordination with Hg²⁺, the electron-donating ability of the receptor is diminished, inhibiting the PET process and causing a significant enhancement in fluorescence. tandfonline.com Some anthracene-based sensors for Hg²⁺ have demonstrated high selectivity over other metal ions and detection limits in the nanomolar range. tandfonline.com

For trivalent chromium (Cr³⁺), anthracene-based fluorescent probes have also been developed. dntb.gov.uascispace.com While some designs employ Schiff base receptors, the isothiocyanate handle can be used to synthesize ligands that selectively chelate Cr³⁺. scispace.comresearchgate.net The binding of Cr³⁺ to the receptor alters the electronic structure of the molecule, often leading to chelation-enhanced fluorescence (CHEF), where the rigidified complex restricts non-radiative decay pathways and enhances emission intensity. rsc.org These probes can offer high sensitivity and have been successfully applied to detect Cr³⁺ in real water samples. scispace.com

Table 1: Performance of Anthracene-Derivative Chemosensors for Metal Ions

| Sensor Type | Analyte | Typical Mechanism | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Anthracene-Thioacetal | Hg²⁺ | Turn-on Fluorescence (Hydrolysis) | 59 nM | tandfonline.com |

| Anthracene-Thiourea | Hg²⁺ | Fluorescence Quenching | - | acs.org |

| Anthracene-Imidazole | Hg²⁺ | Turn-off Fluorescence (Deprotonation) | - | mdpi.com |

| Anthracene-Amino Acid Hybrid | Cr³⁺ | Turn-on Fluorescence (Displacement) | 2.28 µM | rsc.org |

| Anthracene-Indole Schiff Base | Cr³⁺ | Turn-on Fluorescence (Hydrolysis) | 0.2 µM | scispace.com |

The thiourea moiety derived from this compound is also an effective binding site for various anions through hydrogen bonding interactions. tandfonline.comresearchgate.net The N-H protons of the thiourea group are sufficiently acidic to act as hydrogen-bond donors, allowing for the recognition of basic anions like cyanide (CN⁻). tandfonline.comcapes.gov.br

Upon binding cyanide, the sensor can signal its presence through several mechanisms. One common pathway is a change in the intramolecular charge transfer (ICT) characteristics of the sensor molecule, leading to a visible color change or a shift in the fluorescence emission spectrum. tandfonline.com In some cases, the interaction is strong enough to cause deprotonation of the N-H protons, which results in a dramatic colorimetric and fluorometric response. Anthracene-thiourea based sensors have demonstrated the ability to selectively detect cyanide in aqueous environments, with some systems capable of functioning as "naked-eye" detectors. nih.gov The formation of 1:1 or 1:2 host-guest complexes between the sensor and cyanide has been confirmed through techniques like Job's plot analysis. tandfonline.com

Table 2: Characteristics of Anthracene-Thiourea Based Anion Sensors

| Sensor | Analyte | Sensing Principle | Solvent System | Reference |

|---|---|---|---|---|

| Anthracene-Thiourea Derivative | Acetate (AcO⁻) | Hydrogen Bonding, Red-Shift | - | researchgate.net |

| Anthraquinone-Thiourea | Cyanide (CN⁻) | Deprotonation, Colorimetric | 50% aq. DMSO | |

| Naphthalene-Acylhydrazone | Cyanide (CN⁻) | Nucleophilic Addition, Ratiometric | Water | nih.gov |

| Anthracene-Thiourea Derivative | Fluoride, Acetate | Hydrogen Bonding, Quenching | DMSO | tandfonline.com |

The detection of reactive oxygen species (ROS) is crucial for understanding oxidative stress in biological systems. Anthracene-based probes have been engineered for the sensitive and selective detection of hypochlorite (B82951) (HOCl/ClO⁻), a key ROS. mdpi.comrsc.org In these probes, the anthracene unit acts as the stable fluorophore, while a recognition site susceptible to oxidation by hypochlorite is attached.

A common design strategy involves incorporating a thioether or a selenium-containing group into the sensor structure. mdpi.combeilstein-journals.org The free sensor is often designed to be non-fluorescent or weakly fluorescent. Upon reaction with hypochlorite, the thioether is oxidized to a sulfoxide, or the selenide (B1212193) is oxidized to a selenoxide. mdpi.combeilstein-journals.org This oxidation event disrupts the quenching mechanism (e.g., PET), restoring the strong fluorescence of the anthracene core and resulting in a "turn-on" signal. rsc.org Probes based on this principle have shown remarkable performance, with features like rapid response times (within seconds), large fluorescence enhancements, and very low detection limits (in the nanomolar range), making them suitable for imaging endogenous hypochlorite in living cells and organisms. mdpi.combeilstein-journals.org The isothiocyanate group can serve as a synthetic precursor to introduce these recognition moieties.

The rational design of optically responsive chemosensors based on this compound relies on established photophysical principles. A sensor is fundamentally composed of a recognition moiety (receptor) and a signaling moiety (fluorophore), which are electronically coupled. rroij.com

Photoinduced Electron Transfer (PET): This is one of the most widely used mechanisms. rroij.com The sensor is designed so that in the "off" state, the fluorescence of the anthracene unit is quenched by electron transfer from an electron-rich receptor (e.g., an amine or thiourea). When the receptor binds to an analyte (like a proton or a metal ion), its electron-donating ability is suppressed, the PET process is blocked, and fluorescence is "turned on". rroij.com

Intramolecular Charge Transfer (ICT): In ICT-based sensors, the molecule possesses an electron-donating part and an electron-accepting part, connected by a π-conjugated system. tandfonline.com Excitation leads to a charge-separated state. Analyte binding alters the electron-donating or accepting strength of the receptor, which changes the energy of the ICT state and leads to a shift in the absorption or emission wavelength, allowing for ratiometric sensing. rsc.org

Chelation-Enhanced Fluorescence (CHEF): In this mechanism, the fluorophore is linked to a flexible chelating unit that allows for non-radiative decay of the excited state through vibrations and rotations, resulting in weak fluorescence. Upon binding a metal ion, a rigid metal-ligand complex is formed. This rigidity minimizes energy loss through non-radiative pathways, leading to a significant increase in fluorescence quantum yield.

The anthracene isothiocyanate is a key starting material because it allows for the straightforward attachment of custom-designed receptors that operate via these principles, enabling the creation of selective sensors for a multitude of targets. rroij.com

Probes for Reactive Oxygen Species (e.g., Hypochlorite)

Utilization in Derivatization for Advanced Analytical Techniques

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. nih.gov In chromatography, this often involves attaching a tag to improve separation or, more commonly, to enhance detection sensitivity.

High-performance liquid chromatography (HPLC) is a powerful tool for separating and quantifying components of a mixture. However, many biologically important molecules, such as carboxylic acids, lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations with standard UV or fluorescence detectors. bioacts.com Pre-column derivatization addresses this by attaching a fluorescent tag to the analyte before it is injected into the HPLC system. scientificlabs.co.uk

The isothiocyanate group of this compound is a well-known reactive group for labeling nucleophiles, such as the primary and secondary amine groups found in amino acids and proteins, to form highly fluorescent thiourea derivatives. Direct reaction with a carboxylic acid is not a standard pathway. However, labeling carboxylic acids with an isothiocyanate-based reagent is achievable through a multi-step, yet well-defined, chemical strategy.

A common approach involves using a bifunctional linker. The carboxylic acid is first activated (e.g., using a carbodiimide) and reacted with a diamine (such as ethylenediamine). This reaction forms a stable amide bond and results in the carboxylic acid being tagged with a molecule that now has a free primary amine. This newly introduced amine group can then readily react with this compound to form a stable, highly fluorescent thiourea conjugate. The resulting derivative, which now contains the strongly fluorescent anthracene core, can be easily separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. This indirect but effective strategy allows the potent fluorescent properties of the anthracene scaffold to be utilized for the trace analysis of carboxylic acids.

N-Terminal Derivatization of Amino Acids for Enhanced Detection in Electrophoresis and Chromatography

The isothiocyanate group of this compound readily reacts with the N-terminal amino group of amino acids. This derivatization is particularly valuable in analytical techniques like capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC). researchgate.netnih.gov Many amino acids lack strong native fluorescence, making their detection challenging at low concentrations. researchgate.net By tagging them with the fluorescent anthracene moiety, their detection sensitivity is significantly enhanced. researchgate.netresearchgate.net

This approach is analogous to the use of other isothiocyanate-containing reagents, such as phenyl isothiocyanate (PITC), which is well-known for its application in Edman degradation for peptide sequencing. nih.gov The derivatization not only introduces a fluorescent tag but can also improve the chromatographic or electrophoretic separation of the amino acids. researchgate.net The choice of the derivatizing agent is crucial, and various isothiocyanates, including those with basic moieties, have been explored to improve the mass spectrometry signal intensity of the tagged molecules. nih.gov

Table 1: Comparison of Derivatization Agents for Amino Acid Analysis

| Derivatizing Agent | Detection Method | Advantages |

| This compound | Fluorescence | High sensitivity due to the fluorescent anthracene group. |

| Phenyl isothiocyanate (PITC) | UV/Mass Spectrometry | Well-established for Edman degradation and peptide sequencing. nih.gov |

| Fluorescein isothiocyanate (FITC) | Fluorescence | Widely used for protein labeling and in various bioanalytical techniques. nih.gov |

| 4-Sulfophenyl isothiocyanate (SPITC) | Mass Spectrometry | Produces signature ions that facilitate peptide sequencing. nih.govdtu.dk |

Conjugation to Biomolecules for Research Applications

The reactivity of the isothiocyanate group extends beyond small molecules like amino acids, allowing for the conjugation of this compound to larger biomolecules such as peptides and proteins. diva-portal.org This process, often referred to as bioconjugation, creates fluorescently labeled biomolecules that can be used as probes in various research applications. nih.gov

For instance, a fluorescently labeled peptide can be used to study peptide-protein interactions, cellular uptake, and localization. The anthracene moiety acts as a reporter, allowing researchers to track the biomolecule's behavior in complex biological systems. diva-portal.org The synthesis of such conjugates involves reacting the biomolecule, which has a free amino group (such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue), with this compound. researchgate.netmdpi.com The resulting thiourea linkage is stable, ensuring that the fluorescent tag remains attached to the biomolecule throughout the experiment.